BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes: SR-0813 Treatment Duration
for Optimal Gene Suppression

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: SR-0813
Cat. No.: B10823721
Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains
of ENL (Eleven-Nineteen Leukemia, also known as MLLT1) and AF9 (MLLT3).[1][2][3][4] ENL is
an epigenetic "reader" protein that recognizes acetylated histone tails, a key step in activating
the transcription of potent oncogenes.[5] In acute leukemias, particularly those with MLL
fusions, ENL is a critical coactivator that drives the expression of genes essential for
leukemogenesis, such as HOXA9, MEIS1, and MYC.[1][6][7][8] SR-0813 functions by
competitively inhibiting the ENL YEATS domain, displacing it from chromatin and leading to a
highly selective suppression of these target oncogenes.[6][9] These notes provide data and
protocols to guide researchers in determining the optimal treatment duration and concentration
of SR-0813 for achieving maximal suppression of ENL target genes in relevant cell models.

Quantitative Data Summary

The following table summarizes the time- and dose-dependent effects of SR-0813 on the
transcript levels of key ENL target genes in the MV4;11 human acute myeloid leukemia (AML)
cell line. Data is presented as the mean percentage suppression relative to a DMSO vehicle
control.
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Treatment SR-0813 HOXA9 mRNA MYC mRNA o
] ] ] ] Cell Viability
Duration Concentration  Suppression Suppression (%)
(1)
(hours) (M) (%) (%)
4 1 45 + 5% 40 £ 6% 99 + 1%
4 10 55+ 7% 50 = 5% 98 + 2%
24 1 75 + 6% 70 £ 8% 95+ 3%
24 10 85+ 5% 80+ 7% 92+ 4%
48 1 90 +4% 85+ 5% 88 £ 5%
48 10 95 + 3% 92 + 4% 81 £ 6%
72 1 88 £ 6% 82 £ 6% 80 £ 5%
72 10 94 + 4% 90 = 5% 12+7%

Note: This table is a representative summary based on published findings.[1][9] Actual results
may vary based on cell line, passage number, and experimental conditions.
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Caption: SR-0813 blocks ENL from recognizing acetylated histones, preventing oncogene
transcription.

1. Seed MV4;11 cells
in 6-well plates

2. Treat with SR-0813
(e.g., 1uM, 10uM) and DMSO Control

3. Incubate for desired durations
(e.g., 4, 24, 48, 72 hours)

4. Harvest Cells at Each Time Point

Downstreafn Analysis
RNA Extraction & Protein Extraction &
RT-qPCR Analysis Western Blot Analysis

(e.g., HOXA9, MYC) (e.g., MYC, H3K27ac)

Cell Viability Assay
(e.q., CellTiter-Glo)

Workflow for Determining Optimal SR-0813 Treatment Duration

Click to download full resolution via product page

Caption: Experimental workflow for time-course analysis of SR-0813 effects on leukemia cells.

Experimental Protocols
Cell Culture and SR-0813 Treatment

This protocol is optimized for suspension AML cell lines like MV4;11.

¢ Cell Maintenance: Culture MV4;11 cells in RPMI-1640 medium supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified
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incubator at 37°C with 5% COs2.

e Stock Solution: Prepare a 10 mM stock solution of SR-0813 in dimethyl sulfoxide (DMSO).
Store at -80°C in small aliquots to avoid freeze-thaw cycles.

e Cell Seeding: Seed MV4;11 cells at a density of 0.5 x 10° cells/mL in 6-well plates.

e Treatment: Dilute the 10 mM SR-0813 stock solution in culture medium to achieve the final
desired concentrations (e.g., 1 uM and 10 uM). Add the corresponding volume to the cells.
For the vehicle control, add an equivalent volume of DMSO (final concentration typically <
0.1%).

 Incubation: Return the plates to the incubator and harvest cells at specified time points (e.g.,
4, 24, 48, 72 hours) for downstream analysis.

Gene Expression Analysis by RT-qPCR

This protocol is for measuring the relative transcript levels of ENL target genes.

o Cell Harvesting: At each time point, transfer the cell suspension to a 1.5 mL tube. Centrifuge
at 300 x g for 5 minutes. Aspirate the supernatant.

o RNA Extraction: Wash the cell pellet once with ice-cold PBS. Extract total RNA using a
commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
Elute RNA in nuclease-free water.

o CcDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 pg of total RNA
using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

e Quantitative PCR (qPCR):

o Prepare a gPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp
SYBR Green, Thermo Fisher).

o Add cDNA template and gene-specific primers. Use primers for a stable housekeeping
gene (e.g., GAPDH or ACTB) for normalization.

= hHOXA9 Fwd: 5'-CCACCCGCTTCTTTTTCTCC-3'
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» hHOXA9 Rev: 5'-TGGTCCTTCCTCTTCCAGGA-3'

» hMYC Fwd: 5'-GGCTCCTGGCAAAAGGTCA-3'

» hMYC Rev: 5-CTGCGTAGTTGTGCTGATGT-3'

» hGAPDH Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3'

» hGAPDH Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
o Run the gPCR plate on a real-time PCR system.

o Data Analysis: Calculate the relative gene expression using the comparative Ct (AACT)
method. Normalize the Crt value of the target gene to the Ct value of the housekeeping
gene. Express the results as a fold change or percentage suppression relative to the DMSO-
treated control.

Protein Level Analysis by Western Blot

This protocol is for assessing the impact of SR-0813 on target protein levels.

o Protein Extraction: Harvest cells as described in 3.2.1. Lyse the cell pellet in ice-cold RIPA
buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20
minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

o Protein Quantification: Determine the protein concentration of the supernatant using a BCA
protein assay Kkit.

o Sample Preparation: Mix 20-30 pg of protein with Laemmli sample buffer and heat at 95°C
for 5-10 minutes.

o SDS-PAGE and Transfer: Load samples onto a 4-15% polyacrylamide gel and separate
proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature.
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o Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-
MYC, anti-H3K27ac) overnight at 4°C. Use an antibody for a loading control (e.g., anti-p3-
Actin or anti-GAPDH).

o Wash the membrane 3 times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane 3 times with TBST.

+ Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system. Quantify band intensity using software like ImageJ, normalizing to
the loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Notes: SR-0813 Treatment Duration for
Optimal Gene Suppression]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823721/docs#application-notes-sr-0813-treatment-
duration-for-optimal-gene-suppression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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